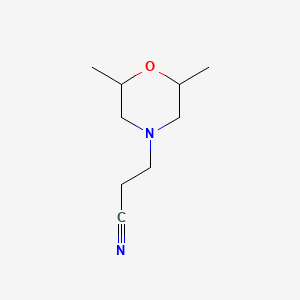

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile

Description

Historical Context and Discovery

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile was first reported in the late 20th century as part of broader investigations into morpholine derivatives. While its exact discovery timeline remains unclear, early synthetic routes involved cyclization reactions of diisopropanolamine derivatives under controlled conditions. The compound gained attention due to its structural similarity to bioactive morpholine analogs, which are frequently employed in pharmaceutical intermediates. Key advancements in its synthesis emerged from patents describing optimized methods for producing cis-2,6-dimethylmorpholine precursors, which are critical for generating the target compound.

Position in Organic Chemistry Classification Systems

This compound belongs to two primary organic classes:

- Morpholine Derivatives : Characterized by a six-membered ring containing one oxygen and one nitrogen atom, with methyl substituents at the 2- and 6-positions.

- Nitriles : Features a cyano (-C≡N) group attached to a propane chain, contributing to its reactivity in nucleophilic substitutions.

Its dual functionality enables diverse applications in catalysis and intermediate synthesis. Table 1 summarizes its classification attributes.

Table 1: Classification of this compound

| Category | Description |

|---|---|

| IUPAC Class | Heterocyclic compound (morpholine derivative) |

| Functional Groups | Ether, tertiary amine, nitrile |

| Reactivity Profile | Nucleophilic nitrile; base-sensitive morpholine ring |

Nomenclature and Identifier Systems

The compound is systematically identified through multiple nomenclature systems:

- IUPAC Name : this compound.

- CAS Registry : 84145-73-3.

- InChIKey : BEJUPEKPJOPODY-UHFFFAOYSA-N.

- SMILES : CC1CN(CCC#N)CC(C)O1.

Additional identifiers include:

Significance in Chemical Research Literature

This compound serves as a versatile intermediate in:

- Pharmaceutical Synthesis : Used in producing fungicides and anticancer agents due to its morpholine backbone.

- Agrochemical Development : Acts as a precursor for pesticides leveraging its nitrile group’s reactivity.

- Materials Science : Explored in polymer crosslinking applications.

Recent studies highlight its role in multicomponent reactions, where its morpholine ring facilitates stereochemical control. Patent literature emphasizes its utility in scalable synthetic protocols, underscoring its industrial relevance.

Properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJUPEKPJOPODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004416 | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-73-3 | |

| Record name | 2,6-Dimethyl-4-morpholinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-morpholinepropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84145-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-4-morpholinepropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Propanenitrile and Ammonia

One common method involves the reaction of propanenitrile with ammonia in the presence of a catalyst. The general reaction can be represented as follows:

$$

\text{CH}3\text{CH}2\text{CN} + \text{NH}3 \rightarrow \text{CH}3\text{CH}2\text{C(NH)}\text{NH}2

$$

This method typically requires controlled temperature and pressure conditions to optimize yield and purity.

Reduction of Propanenitrile

Another approach is the reduction of propanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions generally include elevated temperatures and pressures to facilitate the reduction process effectively.

Industrial Production Methods

In industrial settings, the production of this compound is often conducted using large-scale chemical reactors. The process involves:

- Continuous feeding of propanenitrile and ammonia into the reactor.

- Maintaining controlled conditions (temperature, pressure) during the reaction.

- Purification of the product through distillation or crystallization to achieve high purity levels.

Key Reaction Conditions

The following table summarizes key reaction conditions for different synthesis methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with Ammonia | Propanenitrile, Ammonia | Catalytic conditions | Variable |

| Reduction | Propanenitrile, Hydrogen, Palladium | High temperature/pressure | Variable |

| Industrial Production | Propanenitrile, Ammonia | Continuous flow reactor | High |

Analysis of Reaction Products

The reactions yield various products based on the method employed. For instance:

- The reaction with ammonia primarily produces amides.

- Reduction processes can yield primary amines or related derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies. The compound's structure, properties, and interactions with biological systems are discussed in detail.

Chemical Structure and Properties

- Molecular Formula : C9H16N2O

- Molecular Weight : 168.24 g/mol

- CAS Number : 84145-73-3

Structural Characteristics

This compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, linked to a propanenitrile moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been studied for its potential effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, thereby affecting signal transduction mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound significantly reduced bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.

Investigation of Anticancer Effects

A clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. The trial found that patients experienced tumor stabilization with manageable side effects. The study concluded that further investigation into dosage optimization and combination therapies is warranted.

Comparison with Similar Compounds

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile (CAS: 927679-36-5)

- Structure : Contains a benzonitrile group linked to a 2,6-dichloropyrimidine ring via a methylene bridge.

- Key Differences :

- The pyrimidine ring introduces electron-withdrawing chlorine atoms, enhancing electrophilicity compared to the morpholine ring in the target compound.

- The aromatic benzonitrile group may confer greater thermal stability but reduced solubility in polar solvents.

- Applications : Primarily used in pesticide synthesis, leveraging the pyrimidine scaffold’s bioactivity .

3-(4-Chloro-3-methylphenoxy)propanenitrile

- Structure: Features a propanenitrile chain attached to a substituted phenoxy group (4-chloro-3-methylphenyl).

- Key Differences: The phenoxy group provides a planar aromatic system, contrasting with the non-aromatic morpholine ring.

- Applications : Explored in polymer chemistry and as an intermediate in herbicide development .

General Comparison Table

| Property | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile | 3-(4-Chloro-3-methylphenoxy)propanenitrile |

|---|---|---|---|

| Molecular Formula | C₉H₁₆N₂O | C₁₂H₇Cl₂N₃ | C₁₀H₁₀ClNO |

| Molecular Weight (g/mol) | 168.24 | 264.11 | 195.65 |

| Key Functional Groups | Morpholine, nitrile | Pyrimidine, benzonitrile | Phenoxy, nitrile |

| Electron Effects | Electron-rich morpholine ring | Electron-deficient pyrimidine ring | Moderately electron-withdrawing phenoxy |

| Potential Reactivity | Nucleophilic substitution at nitrile | Electrophilic aromatic substitution | SN2 reactions at nitrile or phenoxy |

| Reported Applications | Pharmaceutical intermediates | Agrochemicals | Polymer additives, herbicides |

Research Findings and Limitations

- Synthetic Accessibility : While this compound is synthetically accessible via morpholine alkylation, its analogs like 3-((2,6-dichloropyrimidin-4-yl)methyl)benzonitrile require multistep routes involving halogenation and coupling reactions .

- Biological Activity : The morpholine derivative’s bioactivity is understudied compared to its pyrimidine-based counterpart, which shows insecticidal properties due to the dichloropyrimidine moiety .

- Thermal Stability: Phenoxy-containing analogs (e.g., 3-(4-chloro-3-methylphenoxy)propanenitrile) exhibit higher thermal stability, attributed to aromatic conjugation, whereas the morpholine derivative may degrade under oxidative conditions .

Q & A

Basic: What are the common synthetic routes for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile?

Answer:

The synthesis typically involves functionalizing morpholine derivatives via nucleophilic substitution or coupling reactions. For example:

- Phosphoramidite chemistry (used in nucleotide analog synthesis) can be adapted by reacting 2,6-dimethylmorpholine with acrylonitrile derivatives under controlled conditions .

- Substitution reactions with propanenitrile precursors, such as using tert-butyl (5-amino-1H-indol-1-yl)acetate as a scaffold, followed by deprotection and nitrile group introduction .

- Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate the target compound.

Basic: How is the purity and structural integrity of this compound verified experimentally?

Answer:

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing 2,6-dimethylmorpholine conformers) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced: What strategies are employed to evaluate its biological activity, particularly in anticancer research?

Answer:

In vitro and mechanistic studies are prioritized:

- Cytotoxicity assays: Use of MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Target engagement studies: Fluorescence polarization or surface plasmon resonance (SPR) to assess binding to kinases or apoptosis-related proteins.

- Mechanistic profiling: RNA sequencing or proteomics to identify pathway modulation (e.g., MAPK/ERK or PI3K/Akt) .

Advanced: How do structural modifications of the morpholine ring influence reactivity and biological interactions?

Answer:

Comparative studies with analogs reveal:

- Electron-withdrawing substituents (e.g., fluorine in 3-(4-fluorophenoxy)propanenitrile) enhance metabolic stability but reduce solubility .

- Steric effects: 2,6-Dimethyl groups on morpholine restrict conformational flexibility, potentially improving target selectivity but complicating synthesis .

- Nitrile positioning: Propanenitrile’s linear chain vs. branched analogs (e.g., 3-(3-methylindazolyl)propanenitrile) alters pharmacokinetic properties .

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer:

Key challenges and solutions include:

- Stereochemical ambiguity: Use of chiral HPLC or X-ray crystallography to resolve enantiomers .

- Nitrile stability: Monitor degradation via LC-MS under acidic/basic conditions and optimize storage at -20°C in inert atmospheres .

- Impurity profiling: Employ tandem MS/MS to identify byproducts from incomplete substitutions or oxidation .

Advanced: How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

Answer:

The nitrile group serves as a versatile handle for:

- Suzuki-Miyaura reactions: Coupling with boronate esters (e.g., 3-(3-methyl-5-dioxaborolan-indazolyl)propanenitrile) to build biaryl systems .

- Click chemistry: Azide-nitrile cycloaddition for functionalized triazole derivatives.

- Catalytic reductions: Conversion to primary amines for further derivatization (e.g., using Pd/C or Raney Ni) .

Advanced: How can researchers address contradictions in reported biological data for this compound?

Answer:

Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., cisplatin for anticancer studies) .

- Solvent effects: Compare DMSO vs. aqueous solubility impacts on activity .

- Batch-to-batch variability: Implement rigorous QC via NMR and HPLC to ensure consistency .

Basic: What are the key reactivity trends of the nitrile group in this compound?

Answer:

The nitrile group participates in:

- Hydrolysis: Catalyzed by acidic/basic conditions to yield carboxylic acids or amides.

- Nucleophilic additions: Reaction with Grignard reagents or organozinc compounds to form ketones .

- Cyclization: Intramolecular reactions with amines to generate heterocycles (e.g., tetrazoles) under azide conditions .

Advanced: What computational methods are used to predict its pharmacokinetic properties?

Answer:

In silico tools include:

- Molecular docking (AutoDock/Vina): Predict binding affinity to targets like kinases or GPCRs .

- ADMET prediction (SwissADME): Estimate logP, bioavailability, and cytochrome P450 interactions.

- DFT calculations: Analyze electronic effects of 2,6-dimethylmorpholine on nitrile reactivity .

Advanced: How does this compound compare to structurally related nitriles in drug discovery?

Answer:

Key comparisons:

- 3-(4-Fluorophenoxy)propanenitrile: Fluorine enhances metabolic stability but reduces CNS penetration .

- 3-(3-Methylindazolyl)propanenitrile: Boron-containing analogs improve cross-coupling utility but pose toxicity risks .

- Morpholine vs. piperidine derivatives: Morpholine’s oxygen atom improves solubility but may increase off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.